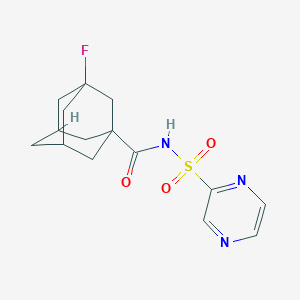
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of adamantane derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of antiviral research. Studies have shown that 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide exhibits potent antiviral activity against influenza A virus. This compound inhibits the replication of the virus by targeting the M2 ion channel, which is essential for the virus's replication.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide involves its interaction with the M2 ion channel of influenza A virus. This compound binds to the channel and prevents the influx of protons, which is necessary for the virus's replication. By inhibiting the replication of the virus, 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide effectively reduces the viral load in infected cells.
Biochemical and Physiological Effects:
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide has been shown to have minimal biochemical and physiological effects. Studies have indicated that this compound is well-tolerated in animal models and does not exhibit any significant toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide in lab experiments is its potent antiviral activity against influenza A virus. This compound can be used as a tool to study the replication mechanism of the virus and to develop new antiviral drugs. However, the main limitation of using this compound is its high cost of synthesis, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide. One of the most promising directions is the development of new antiviral drugs based on this compound's structure. Researchers can use this compound as a template to design and synthesize new derivatives with improved antiviral activity. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more efficient and cost-effective synthesis methods for 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide can also be a future direction for the research.
Conclusion:
In conclusion, 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide is a novel compound with potent antiviral activity against influenza A virus. This compound's mechanism of action involves its interaction with the M2 ion channel of the virus, which inhibits the virus's replication. While this compound has several advantages for scientific research, such as its potential therapeutic applications and use as a tool for studying the virus's replication mechanism, its high cost of synthesis remains a limitation. However, several future directions for research on this compound, such as the development of new antiviral drugs and investigation of its potential therapeutic applications in other diseases, hold promise for its continued use in scientific research.
Synthesemethoden
The synthesis of 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to yield 1-adamantanesulfonyl chloride. The resulting compound is then reacted with pyrazine to form 1-adamantanesulfonylpyrazine. Finally, the fluoro-substituent is introduced by reacting 1-adamantanesulfonylpyrazine with potassium fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. This reaction yields 3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide.
Eigenschaften
IUPAC Name |
3-fluoro-N-pyrazin-2-ylsulfonyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c16-15-6-10-3-11(7-15)5-14(4-10,9-15)13(20)19-23(21,22)12-8-17-1-2-18-12/h1-2,8,10-11H,3-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAIDGASAAFDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)NS(=O)(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6627629.png)
![2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide](/img/structure/B6627643.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide](/img/structure/B6627652.png)
![2-(3,4-difluorophenyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627658.png)
![2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B6627664.png)

![[6-(4-Bromopyrazol-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6627674.png)
![2-(3,4-difluorophenyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627675.png)
![2-[3-(difluoromethoxy)phenyl]-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide](/img/structure/B6627700.png)
![2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)

![N-[2-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-2-oxoethyl]-N-(2-phenylethyl)acetamide](/img/structure/B6627730.png)
![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)